molecular formula C14H22N4O2S B2405754 N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415533-54-7

N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2405754
M. Wt: 310.42
InChI Key: KMBCLZYUSAZETD-UHFFFAOYSA-N
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Description

Synthesis Analysis

New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis . The computational study using density functional theory (DFT) with the B3LYP/3-21G basis set level was investigated through the association between their molecular and electronic structure .


Chemical Reactions Analysis

The inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide as a new corrosion inhibitor on mild steel in 0.1 M HCl medium at varied temperature has been analyzed .


Physical And Chemical Properties Analysis

The physicochemical properties of the corrosion inhibitor like electron density of the donor atom, aromaticity, presence of pi electron in the double or triple bonds, presence of electronegative functional groups and its molecular structure attribute towards its adsorption on a metallic surface .

Safety And Hazards

In general, sulfonamides have low potential for adverse health effects which is based on its history for safe therapeutic use in human beings .

properties

IUPAC Name

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-10-9-11(2)16-14(15-10)18-7-5-12(6-8-18)17-21(19,20)13-3-4-13/h9,12-13,17H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBCLZYUSAZETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

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